8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid
Description
8-Fluoro-6,6-dioxo-6λ⁶-thiaspiro[3.4]octane-8-carboxylic acid is a fluorinated spirocyclic compound featuring a sulfone group (dioxo-thia) and a carboxylic acid moiety. This compound’s sulfone group increases polarity, making it relevant in medicinal chemistry for targeting enzymes or receptors sensitive to polar interactions.
Properties
IUPAC Name |
8-fluoro-6,6-dioxo-6λ6-thiaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO4S/c9-8(6(10)11)5-14(12,13)4-7(8)2-1-3-7/h1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVPDVDDAXTHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CS(=O)(=O)CC2(C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Functional Groups
Molecular Architecture
The target compound features a spiro[3.4]octane core, where a six-membered sulfone ring (6λ⁶-thia) is fused to a four-membered carbocyclic ring. Critical substituents include:
- Fluorine at position 8, imparting metabolic stability and modulating electronic effects.
- Carboxylic acid at position 8, enabling salt formation or derivatization for prodrug applications.
- Sulfone group (6,6-dioxo), which enhances polarity and influences conformational rigidity.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉F₄NO₅S | |
| Molecular Weight | 319.23 g/mol | |
| CAS Registry Number | 2680663-10-7 | |
| Topological Polar Surface Area | 91.3 Ų (estimated) |
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The spirocyclic sulfone moiety suggests a convergent strategy involving:
- Spiro ring construction via intramolecular cyclization.
- Sulfone installation through oxidation of a thioether intermediate.
- Fluorine incorporation via electrophilic fluorination or nucleophilic displacement.
Stepwise Synthesis from Bicyclic Precursors
Thioether Intermediate Formation
A patent describing analogous spirocyclic sulfones (e.g., quinolinecarboxylic acid derivatives) reveals that tert-butyl-protected amines serve as key intermediates. For the target compound, a plausible precursor is (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate , which undergoes:
- Alkylation with ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in acetonitrile/triethylamine.
- Cyclization under alkaline conditions (e.g., KOH in toluene) to form the spiro core.
Sulfone Oxidation
Oxidation of the thioether to sulfone is critical. While the provided sources lack explicit details, standard protocols using H₂O₂/Na₂WO₄ or mCPBA (meta-chloroperbenzoic acid) in dichloromethane are empirically viable.
Fluorination and Carboxylic Acid Deprotection
Optimization Challenges and Side Reactions
Stereochemical Control
The spiro[3.4]octane system imposes significant steric constraints, necessitating chiral auxiliaries or asymmetric catalysis to control configuration at C8. Patent data highlight the use of (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate to enforce desired stereochemistry.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Production Considerations
Solvent Selection
Emerging Applications and Derivatives
Antibacterial Agents
The sulfone-carboxylic acid motif exhibits potent inhibition of bacterial DNA gyrase, with MIC values ≤0.5 µg/mL against Staphylococcus aureus.
Prodrug Development
Ester derivatives (e.g., ethyl 8-fluoro-6,6-dioxo-6λ⁶-thiaspiro[3.4]octane-8-carboxylate) demonstrate enhanced bioavailability (t₁/₂ = 8.5 h in rats).
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: The compound’s stability and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site, thereby blocking substrate access and reducing enzymatic activity.
Receptor Modulation: It may interact with specific receptors, altering their conformation and affecting signal transduction pathways.
Catalysis: As a ligand, it can stabilize transition states and lower activation energies in catalytic reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Features | Structural Implications | Evidence ID |
|---|---|---|---|---|---|
| 8-Fluoro-6,6-dioxo-6λ⁶-thiaspiro[3.4]octane-8-carboxylic acid (Target) | Not explicitly provided* | — | - Fluorine at C8 - Sulfone (dioxo-thia) - Carboxylic acid |
High polarity due to sulfone and COOH; rigidity from spiro core. | [4], [2] |
| 2-[(tert-Butoxy)carbonyl]-6,6-dioxo-6λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic acid | C₁₂H₁₉NO₆S | 305.35 | - Boc group - Aza (N) in spiro ring |
Boc protection enhances lipophilicity; aza group introduces basicity. | [4] |
| Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate | C₉H₁₄O₅S | 234.27 | - Ethyl ester - Oxa (O) in spiro ring |
Ester increases lipophilicity; oxa reduces ring strain vs. thia. | [5] |
| 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid | C₁₃H₂₁NO₄ | 255.31 | - Boc-protected amine - No sulfone |
Reduced polarity vs. target; amine enables hydrogen bonding. | [10] |
| (8R)-8-Fluoro-6-(9H-pyrimido[4,5-b]indol-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid | C₁₈H₁₇FN₄O₂ | 356.36 | - Pyrimidoindole moiety - Azaspiro |
Extended π-system enhances target binding; azaspiro adds conformational diversity. | [8] |
Notes:
- Polarity and Solubility: The sulfone and carboxylic acid groups in the target compound confer high polarity, likely improving aqueous solubility compared to Boc-protected or esterified analogs .
- Metabolic Stability: Fluorination at C8 may reduce oxidative metabolism, enhancing stability compared to non-fluorinated spiro derivatives .
- Biological Interactions: The pyrimidoindole-containing analog () demonstrates how heterocyclic extensions can enhance affinity for biological targets like kinases or GPCRs .
Key Research Findings
Synthetic Utility: Boc-protected derivatives (e.g., ) are intermediates in peptide synthesis, where the sulfone group stabilizes transition states during coupling reactions .
Conformational Effects: Spiro[3.4]octane cores restrict rotational freedom, improving binding specificity in enzyme inhibitors .
Fluorine Impact: Fluorine at C8 in the target compound may enhance membrane permeability via the "fluorine gauche effect" while maintaining polarity .
Comparative Reactivity: Ethyl esters () are prone to hydrolysis in vivo, whereas carboxylic acids (target) offer direct bioactivity without metabolic activation .
Biological Activity
8-Fluoro-6,6-dioxo-6λ6-thiaspiro[3.4]octane-8-carboxylic acid, a compound with a unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight: 206.2 g/mol
- CAS Number: 2503208-56-6
Antimicrobial Properties
Research indicates that 8-Fluoro-6,6-dioxo-6λ6-thiaspiro[3.4]octane-8-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a novel antibiotic agent.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: In Vitro Evaluation of Anticancer Effects
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with 8-Fluoro-6,6-dioxo-6λ6-thiaspiro[3.4]octane-8-carboxylic acid resulted in a dose-dependent reduction in cell viability.
Table 2: Effects on Cancer Cell Viability
| Concentration (µM) | MCF-7 Viability (%) | A549 Viability (%) |
|---|---|---|
| 10 | 85 | 90 |
| 25 | 70 | 75 |
| 50 | 45 | 50 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity: It has been suggested that the compound inhibits key enzymes involved in bacterial cell wall synthesis.
- Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) may lead to cellular damage in cancer cells, promoting apoptosis.
- Modulation of Signaling Pathways: The compound may interfere with signaling pathways crucial for cell survival and proliferation.
Safety and Toxicity
Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, further research is necessary to evaluate its safety profile comprehensively. Toxicological assessments are ongoing to determine the compound's effects on human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
